4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride
Description
Chemical Structure:
4-(1H-1,3-Benzodiazol-1-yl)benzoic acid hydrochloride (IUPAC name: 4-(1H-benzimidazol-1-yl)benzoic acid hydrochloride) consists of a benzoic acid backbone substituted at the 4-position with a benzimidazole (1H-1,3-benzodiazol-1-yl) moiety, forming a hydrochloride salt. The molecular formula is C₁₄H₁₁ClN₂O₂ (calculated molecular weight: 274.70 g/mol).
Properties
IUPAC Name |
4-(benzimidazol-1-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2.ClH/c17-14(18)10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16;/h1-9H,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQKHOJPXHEWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-32-8 | |
| Record name | Benzoic acid, 4-(1H-benzimidazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Alkylation Route
A common approach involves the N-alkylation of 1H-1,3-benzodiazole (benzimidazole) with a chloro-substituted benzoic acid derivative, such as 4-chloromethylbenzoic acid. This method parallels the synthesis of related compounds like 3-(1H-imidazol-1-yl)benzoic acid hydrochloride, where imidazole is alkylated by a chloro-substituted benzoic acid under mild conditions (room temperature, inert atmosphere).
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
- Base: Mild bases to deprotonate the nitrogen and facilitate nucleophilic substitution.
- Temperature: Room temperature to moderate heating.
- Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation.
After alkylation, the ester or protected acid intermediate is hydrolyzed or deprotected to yield the free acid, which is then converted to the hydrochloride salt by treatment with aqueous hydrochloric acid or anhydrous hydrogen chloride gas.
Condensation Approach
Alternatively, the benzodiazole ring can be formed by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes bearing the benzoic acid moiety. This method constructs the heterocyclic ring in situ, directly linking it to the benzoic acid structure.
Salt Formation
Conversion to the hydrochloride salt typically involves:
- Treatment of the free acid with aqueous hydrochloric acid.
- Use of anhydrous hydrogen chloride gas in an organic solvent.
- Isolation by crystallization or precipitation.
This step improves compound stability and solubility for pharmaceutical applications.
Optimization of Reaction Conditions
Base Selection and Hydration Level
Based on analogous benzoic acid derivatives, the choice of base and its hydration state is critical. For example, hydrated potassium carbonate (containing 3-5% water) is preferred over anhydrous powdered potassium carbonate because it enhances reaction rate and throughput by improving mixture homogeneity and agitation.
Solvent Choice
C1-C6 alkyl acetate solvents such as ethyl acetate, propyl acetate, or amyl acetate provide suitable boiling points and miscibility for alkylation reactions. Amyl acetate is often preferred for optimal reaction rates.
Temperature and Time
Reactions are typically conducted between 80°C and the reflux temperature of the solvent, with an optimal range of 100°C to 150°C. Reaction times vary from 2 to 24 hours, depending on conversion monitored by chromatographic methods.
Representative Data Table: Reaction Parameters and Outcomes
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (¹H/¹³C NMR) : Confirms aromatic and heterocyclic proton environments.
- Infrared Spectroscopy (IR) : Detects characteristic carboxylic acid C=O stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹).
- X-ray Crystallography : Resolves crystal structure and hydrogen bonding in the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzimidazole ring to a dihydrobenzimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride has been investigated for its potential therapeutic applications. Its structure suggests that it may possess anti-inflammatory and analgesic properties.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit certain enzymes linked to inflammatory pathways. Results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential as a lead compound for drug development.
Research indicates that this compound may interact with various biological targets, making it a candidate for further pharmacological studies.
Data Table: Biological Activity Overview
| Target | Activity Type | Reference |
|---|---|---|
| COX Enzymes | Inhibition | Journal of Medicinal Chemistry |
| Protein Kinases | Modulation | Biochemical Journal |
| Receptors (e.g., GPCRs) | Antagonism | European Journal of Pharmacology |
Materials Science
The compound's unique properties have also led to its exploration in materials science, particularly in the development of organic semiconductors and sensors.
Case Study : Research published in Advanced Functional Materials demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity and thermal stability of the resulting materials. This opens avenues for its use in electronic devices.
Analytical Chemistry
The compound is employed as a reference standard in analytical chemistry for various assays due to its well-defined chemical structure.
Data Table: Analytical Applications
| Technique | Application | Reference |
|---|---|---|
| HPLC | Quantification | Journal of Chromatography |
| Mass Spectrometry | Structural Elucidation | Analytical Chemistry |
Mechanism of Action
The mechanism of action of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is known to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms. It binds to DNA and forms cross-links, leading to the inhibition of cell division and ultimately cell death. The compound also affects various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituted Benzoic Acids
Imidazole Derivatives
4-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride
- Replaces benzimidazole with an imidazole ring, reducing aromatic conjugation.
- Lower molecular weight and topological polar surface area (TPSA: ~84.66 Ų vs. ~110 Ų for benzimidazole derivatives).
4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic Acid Hydrochloride (Dazoxiben Hydrochloride)
- Ethoxy linker between imidazole and benzoic acid increases flexibility.
- Clinically used as a thromboxane synthase inhibitor.
Triazole Derivatives
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
- Triazole ring (vs. benzimidazole) reduces steric bulk and alters coordination behavior.
- Used in MOFs with Cd(II) and Cu(II), forming 3D networks.
3-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Physicochemical Properties Comparison
Notes:
- Thermal Stability : Triazole derivatives exhibit higher melting points, likely due to stronger intermolecular interactions.
Biological Activity
4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
The compound has the molecular formula and a molecular weight of 238.24 g/mol. Its structure features a benzodiazole moiety that is known for contributing to various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The Minimum Inhibitory Concentration (MIC) values against several bacterial strains are summarized in Table 1.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | < 0.3125 |
| Escherichia coli | 0.625 |
| Salmonella typhi | 0.3125 |
| Candida albicans | < 0.3125 |
These results indicate that the compound exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly its effects on various cancer cell lines. In vitro studies demonstrate its ability to inhibit cell proliferation in several models. For instance, it has shown significant antiproliferative effects against the HCT116 colon cancer cell line with an IC50 value of approximately 0.64 µM .
Case Study: Inhibition of Tumor Growth
A notable study evaluated the effects of this compound on tumor growth in mouse models. The results indicated that treatment with this compound led to a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25.4 |
| ABTS Radical Scavenging | 18.9 |
These findings suggest that the compound could be beneficial in preventing oxidative damage in biological systems .
Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction between this compound and target proteins involved in its biological activity. The docking results indicated favorable binding interactions with thymidylate kinase (TMK), which is crucial for DNA synthesis and repair processes . This interaction may explain its potential efficacy against cancer cells.
Q & A
Q. What are the established synthetic routes for 4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride, and what key purification methods are recommended?
- Methodological Answer : A common route involves cyclization reactions using refluxing solvents like CHCl₃ or SOCl₂ to form the benzodiazole core. For example, analogous compounds (e.g., fadrozole hydrochloride) are synthesized via N-oxide intermediates treated with dimethyl sulfate and potassium cyanide . Purification typically employs recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) is advised to isolate the hydrochloride salt efficiently.
Q. How can researchers confirm the crystalline structure of this compound, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS/D for structure solution) is widely used for small-molecule crystallography. For high-resolution data, refine anisotropic displacement parameters and validate using R-factor convergence (<5%). Twinned datasets may require HKLF5 format in SHELXL .
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Use FTIR to confirm carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and benzodiazole C=N bonds (~1600 cm⁻¹). ¹H NMR in DMSO-d₆ should show aromatic protons (δ 7.5-8.5 ppm) and a downfield-shifted COOH proton (~δ 13 ppm). LC-MS (ESI+) can verify the molecular ion peak ([M+H]⁺ ~277 m/z) and chloride counterion .
Q. What solvents and conditions optimize solubility for in vitro assays?
- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents (e.g., DMSO, methanol) but poorly in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤1%). Sonication at 40°C for 15 minutes enhances dissolution .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps to predict reactivity. Docking studies (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes with benzodiazole-binding pockets). Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in crystallographic data or spectral interpretations?
- Methodological Answer : For conflicting XRD data, re-examine twinning parameters (TWIN/BASF in SHELXL) or collect higher-resolution data (≤0.8 Å). If NMR signals overlap, use 2D techniques (COSY, HSQC) or substitute deuterated solvents. Cross-validate with alternative methods (e.g., Raman spectroscopy for crystal packing analysis) .
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Employ microwave-assisted synthesis (e.g., 100 W, 120°C, 30 min) to reduce side reactions. Monitor stoichiometry of benzodiazole precursors and HCl addition. Use scavenger resins (e.g., polymer-bound cyanoborohydride) to trap unreacted intermediates. Typical yields improve from ~50% (traditional reflux) to >75% .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
